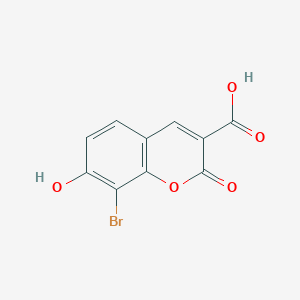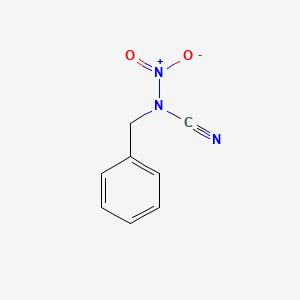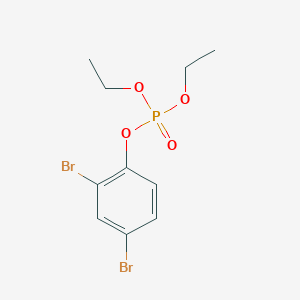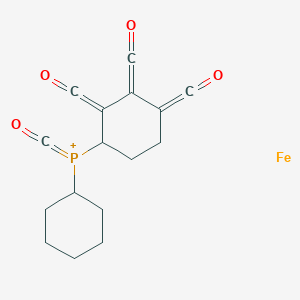
Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with a fluorine atom and a ketone group, along with a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the use of Jones reagent (chromic acid in acetone).
Esterification: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(1-chloro-2-oxocyclohexyl)propanoate
- Methyl 3-(1-bromo-2-oxocyclohexyl)propanoate
- Methyl 3-(1-hydroxy-2-oxocyclohexyl)propanoate
Uniqueness
Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound particularly valuable in medicinal chemistry and drug development.
特性
CAS番号 |
111786-76-6 |
|---|---|
分子式 |
C10H15FO3 |
分子量 |
202.22 g/mol |
IUPAC名 |
methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H15FO3/c1-14-9(13)5-7-10(11)6-3-2-4-8(10)12/h2-7H2,1H3 |
InChIキー |
CSUJQOVPXUGKKK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1(CCCCC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


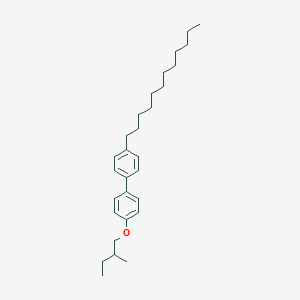
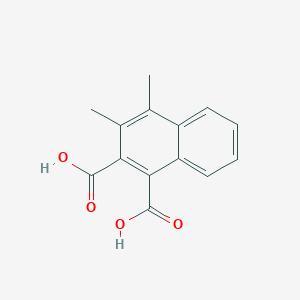

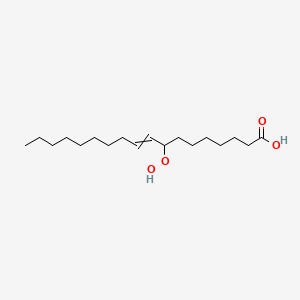
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
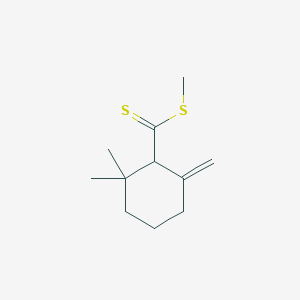
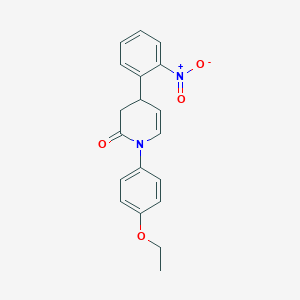
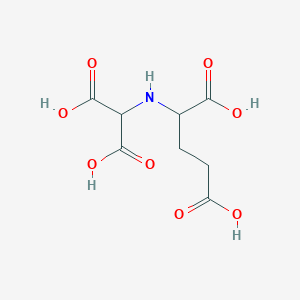
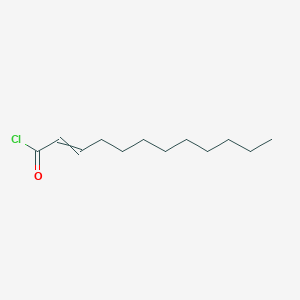
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
